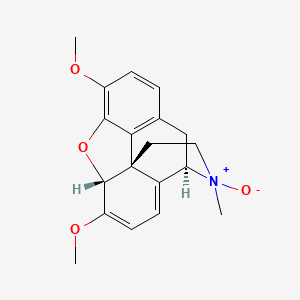
Zn-Nicotianamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zn-Nicotianamine: is a complex formed between zinc and nicotianamine, a non-proteinogenic amino acid. Nicotianamine is a well-known chelator of metals and plays a crucial role in the homeostasis of various metal ions in plants, including zinc. The this compound complex is significant in the transport and regulation of zinc within plant systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zn-Nicotianamine can be synthesized by combining nicotianamine with zinc ions under controlled conditions. The synthesis typically involves the use of zinc sulfate (ZnSO₄) as a zinc source. The reaction is carried out in an aqueous medium, and the mixture is stirred at a specific temperature to ensure the formation of the this compound complex .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for efficiency and yield, ensuring that the complex is formed in sufficient quantities for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Zn-Nicotianamine primarily undergoes complexation reactions, where it forms stable complexes with zinc ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions: The formation of this compound involves reagents such as zinc sulfate and nicotianamine. The reaction conditions include an aqueous medium and controlled temperature to facilitate the complexation process .
Major Products: The major product of the reaction between zinc ions and nicotianamine is the this compound complex itself. This complex is stable and plays a crucial role in zinc homeostasis within plants .
Aplicaciones Científicas De Investigación
Zn-Nicotianamine has several scientific research applications, particularly in the fields of plant biology, chemistry, and medicine:
Mecanismo De Acción
The mechanism of action of Zn-Nicotianamine involves its ability to form stable complexes with zinc ions. This complexation facilitates the transport of zinc within plant systems, ensuring its availability for various physiological processes. This compound binds to zinc ions through its nitrogen and oxygen atoms, forming a stable chelate that can be transported across cell membranes .
Comparación Con Compuestos Similares
Zn-Nicotianamine can be compared with other metal chelators and complexes, such as:
Glutathione: Another important metal chelator in plants, glutathione forms complexes with various metal ions, including zinc.
Phytochelatins: These are peptides that bind to heavy metals and help in their detoxification.
This compound stands out due to its specificity and crucial role in zinc transport and regulation within plants, making it a unique and important compound in the study of metal homeostasis.
Propiedades
Fórmula molecular |
C12H19N3O6Zn |
|---|---|
Peso molecular |
366.7 g/mol |
Nombre IUPAC |
zinc;2-amino-4-[[3-(2-carboxyazetidin-1-yl)-1-carboxylatopropyl]amino]butanoate |
InChI |
InChI=1S/C12H21N3O6.Zn/c13-7(10(16)17)1-4-14-8(11(18)19)2-5-15-6-3-9(15)12(20)21;/h7-9,14H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21);/q;+2/p-2 |
Clave InChI |
BAKWDRSWJJDZGS-UHFFFAOYSA-L |
SMILES canónico |
C1CN(C1C(=O)O)CCC(C(=O)[O-])NCCC(C(=O)[O-])N.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B13411124.png)
![(2R,3S,7R,8R,8aS)-6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylic acid](/img/structure/B13411129.png)
![3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid](/img/structure/B13411137.png)







![N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13411185.png)

![2-Hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methyl-phenoxy]-3-(3-methylbut-2-enyl)benzoic acid](/img/structure/B13411193.png)

